Methyl 2-methylmorpholine-2-carboxylate
Description
Methyl 2-methylmorpholine-2-carboxylate is a morpholine-derived ester featuring a methyl ester group at the 2-position of the morpholine ring and an additional methyl substituent at the same carbon. This compound is structurally characterized by a six-membered morpholine ring (containing one oxygen and one secondary amine) and a carboxylate ester group. Morpholine derivatives, including this compound, are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity and ability to modulate solubility and bioavailability .
Properties
IUPAC Name |
methyl 2-methylmorpholine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-8-3-4-11-7/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYJUDRMTALDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylmorpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylmorpholine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-methylmorpholine is dissolved in an appropriate solvent, and methyl chloroformate is added dropwise while maintaining the reaction temperature at around 0-5°C. The mixture is then stirred for several hours at room temperature.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Methyl 2-methylmorpholine-2-carboxylate is utilized as a building block in the synthesis of pharmaceuticals and therapeutic agents. Its derivatives are explored for their potential pharmacological activities, including enzyme inhibition and activation.
2. Biochemical Assays
- The compound serves as a reagent in various biochemical assays, particularly those involving enzyme interactions. It can act as an inhibitor or activator of specific enzymes, influencing their activity and function.
3. Organic Synthesis
- In organic chemistry, it is employed as an intermediate in the synthesis of fine chemicals and agrochemicals. Its unique structure allows for diverse chemical modifications, leading to the development of new compounds with desirable properties .
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Derivatives of morpholine compounds show significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases .
Several studies have investigated the applications and effects of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Pharmacological Investigations : Studies indicated that derivatives exhibited significant antibacterial activity against various pathogens, suggesting potential uses in treating infections .
- Synthetic Applications : The compound has been utilized in multi-step synthetic routes to produce complex organic molecules with pharmaceutical relevance .
Mechanism of Action
The mechanism of action of methyl 2-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the morpholine ring and the ester functional group, which can participate in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives
5-Methylmorpholine-2-carboxylic acid
- Structure : Replaces the ester group with a carboxylic acid.
- Properties : Higher polarity and water solubility compared to the ester derivative due to the presence of the -COOH group. Carboxylic acids typically exhibit stronger hydrogen bonding, leading to higher melting points but reduced volatility.
- Applications : Used as a precursor in synthetic chemistry for further functionalization .
Methyl 2-methylmorpholine-2-carboxylate
Methyl Esters of Heterocyclic Compounds
Methyl 2-formyloxolane-2-carboxylate
- Structure : Oxolane (tetrahydrofuran) ring with formyl and ester groups.
- Properties : The absence of a nitrogen atom in the oxolane ring reduces basicity compared to morpholine derivatives. The formyl group increases electrophilicity, making it reactive in nucleophilic additions .
Methyl salicylate
Other Methyl Esters in Natural Products
Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester (isolated from Austrocedrus chilensis resin) highlight the diversity of methyl esters in natural systems. These diterpenoid esters exhibit high molecular weights and complex bicyclic structures, contributing to their stability and resinous properties .
Data Table: Key Properties of this compound and Analogs
Research Findings and Trends
- Lipophilicity vs. Solubility : The ester group in this compound enhances lipophilicity compared to its carboxylic acid analog, making it more suitable for drug delivery .
- Role of the Morpholine Ring: The secondary amine in the morpholine ring facilitates hydrogen bonding, improving interaction with biological targets compared to non-nitrogenous esters like methyl salicylate .
Biological Activity
Methyl 2-methylmorpholine-2-carboxylate is a morpholine derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₁₃NO₃ and a molecular weight of approximately 157.19 g/mol. The compound features a morpholine ring, which is known for its presence in various bioactive molecules. The specific configuration of the chiral centers in this compound contributes significantly to its biological properties, influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural similarities with other bioactive compounds. Some of the notable activities include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for several enzymes, including α-glucosidase, which plays a crucial role in carbohydrate metabolism .
- Antibacterial Properties : Morpholine derivatives have been explored for their antibacterial potential. This compound may exhibit activity against various bacterial strains, although specific data on this compound is limited .
- Potential as a Drug Scaffold : The unique structure allows it to serve as a scaffold for designing new inhibitors targeting different biological pathways.
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The morpholine ring can participate in hydrogen bonding and other interactions that enhance binding affinity with various receptors or enzymes.
- Modulation of Biological Pathways : By inhibiting specific enzymes or receptors, this compound could modulate key biological pathways involved in disease processes, particularly in metabolic disorders and infections .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was evaluated for its inhibitory effects on α-glucosidase. The results indicated that the compound exhibited significant inhibition with an IC50 value comparable to known inhibitors. This suggests potential applications in managing glycemic control in diabetic patients.
Case Study: Antibacterial Activity
Another investigation assessed the antibacterial properties of morpholine derivatives, including this compound. While direct data on this specific compound was limited, related morpholine compounds displayed low nanomolar inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for further research into the antibacterial efficacy of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 2-methylmorpholine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis likely involves esterification of 2-methylmorpholine-2-carboxylic acid with methylating agents (e.g., methyl chloride or dimethyl sulfate). Optimization can be achieved via controlled pH (to avoid hydrolysis), temperature modulation (40–60°C for selectivity), and catalysts like DMAP (4-dimethylaminopyridine) . Yield tracking via HPLC or GC-MS, coupled with purity assessment using H NMR integration, is critical. Contradictions in yield data may arise from solvent polarity effects (e.g., DMF vs. THF) or incomplete removal of byproducts during workup .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?
- Methodological Answer :
- H NMR : The morpholine ring’s N-methyl group ( ppm) and ester methyl ( ppm) are diagnostic. Ring protons exhibit splitting patterns sensitive to puckering (see advanced questions) .
- IR : Stretching vibrations for the ester carbonyl ( cm) and morpholine C-O-C ( cm) aid differentiation.
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What computational tools are suitable for modeling the conformational flexibility of the morpholine ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict low-energy conformers. For puckering analysis, apply Cremer-Pople parameters (θ, φ) to quantify ring non-planarity . Software like Gaussian or ORCA is recommended. Discrepancies between computational and crystallographic data may arise from solvent or crystal-packing effects .
Advanced Research Questions
Q. How can chiral resolution of this compound be achieved, and what analytical methods validate enantiomeric purity?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. Confirm enantiopurity via polarimetry or chiral shift reagents in NMR (if fluorine derivatives exist). Contradictions in elution order may arise from solvent polarity or temperature .
Q. What mechanistic insights explain the compound’s potential biological activity, and how can in vitro assays be designed to test its pharmacokinetic properties?
- Methodological Answer : Morpholine derivatives often target enzymes (e.g., kinases) or membrane transporters. Design assays using:
- CYP450 inhibition : Microsomal incubation with LC-MS/MS metabolite tracking.
- Permeability : Caco-2 cell monolayers with LC-MS quantification.
- Validate contradictions (e.g., conflicting IC values) via triplicate runs and statistical tools (e.g., ANOVA) .
Q. How does the morpholine ring’s puckering affect crystallographic refinement, and what software tools address disorder in X-ray structures?
- Methodological Answer : Puckering amplitude (θ) and phase (φ) from Cremer-Pople analysis guide refinement in SHELXL . For disordered rings, use PART instructions in SHELXTL or alternate conformer modeling. Discrepancies in thermal parameters (e.g., U) may require constraints or TLS refinement .
Data Contradiction and Validation
Q. How should researchers address contradictions between theoretical (DFT) and experimental (XRD) bond lengths in the morpholine ring?
- Methodological Answer :
- Step 1 : Re-examine XRD data for thermal motion artifacts (e.g., high ADPs).
- Step 2 : Compare gas-phase DFT results with solid-state XRD using periodic boundary conditions (e.g., VASP).
- Step 3 : Apply Hirshfeld surface analysis to identify intermolecular interactions distorting bond lengths .
Safety and Handling
Q. What safety protocols are recommended for handling this compound, based on structurally similar esters?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

